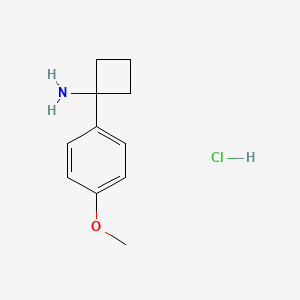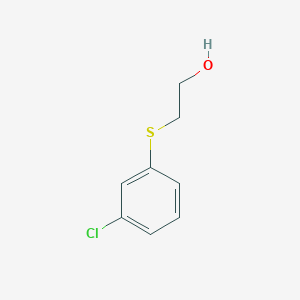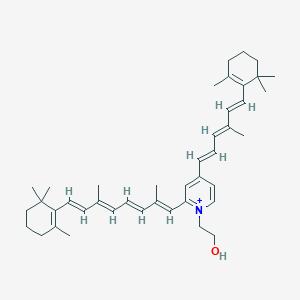
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine
Übersicht
Beschreibung
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, also known as DFPC, is a cyclopropane-containing compound that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. The unique structure of DFPC allows for selective targeting of specific biological pathways, making it an attractive candidate for drug development.
Wirkmechanismus
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine exerts its pharmacological effects by selectively binding to specific biological targets, such as receptors and enzymes, leading to the modulation of various cellular pathways. The cyclopropane-containing structure of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine allows for a unique binding mode, resulting in selective targeting of specific biological pathways.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine has been shown to exhibit various biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of cancer cell proliferation, and regulation of cardiovascular function. The unique structure of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine allows for selective targeting of specific biological pathways, leading to the modulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine has several advantages for use in lab experiments, including its unique structure that allows for selective targeting of specific biological pathways and its potential therapeutic applications in various fields of medicine. However, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine also has limitations, including its complex synthesis and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various fields of medicine, and the elucidation of its mechanism of action. Additionally, the exploration of alternative cyclopropane-containing compounds may provide insights into the development of new drugs with improved pharmacological properties.
Conclusion:
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine is a cyclopropane-containing compound that has potential therapeutic applications in various fields of medicine. Its unique structure allows for selective targeting of specific biological pathways, leading to the modulation of various cellular processes. Further research on (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine and related compounds may provide insights into the development of new drugs with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine has been investigated for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine exhibits selective binding to specific biological targets, leading to the modulation of various cellular pathways.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414348-35-8, 1532594-73-2 | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1R,2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414348358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532594732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5653G934O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1R,2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUC7UBF0ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide](/img/structure/B3415271.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)



![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3415298.png)
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)

![6-[(2E)-3,7-Dimethyl-5-oxo-2,6-octadienyl]-2,3-dihydro-7-hydroxy-5-methoxy-2-(2-phenylethyl)-1H-isoindole-1-one](/img/no-structure.png)



